molecular formula C8H5F2NOS B13209017 2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole

2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole

Cat. No.: B13209017
M. Wt: 201.20 g/mol
InChI Key: GBSDRWIDFLFUHT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a furan ring. The presence of the difluoromethyl group adds unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and furan groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a furan-2-yl-thioamide with a difluoromethylating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thiazole ring or the furan ring, depending on the reagents used.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The thiazole and furan rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-5-(furan-2-yl)-1,3-thiazole
  • 2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole
  • 2-(Difluoromethyl)-5-(pyridin-2-yl)-1,3-thiazole

Uniqueness

2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole is unique due to the presence of both the furan and thiazole rings, which confer distinct chemical properties

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

2-(difluoromethyl)-5-(furan-2-yl)-1,3-thiazole

InChI

InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-6(13-8)5-2-1-3-12-5/h1-4,7H

InChI Key

GBSDRWIDFLFUHT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=C(S2)C(F)F

Origin of Product

United States

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